molecular formula C7H12BrCl3O2Si B1659884 Propanoic acid, 2-bromo-2-methyl-, 3-(trichlorosilyl)propyl ester CAS No. 688359-84-4

Propanoic acid, 2-bromo-2-methyl-, 3-(trichlorosilyl)propyl ester

Cat. No. B1659884
CAS RN: 688359-84-4
M. Wt: 342.5 g/mol
InChI Key: GEVOCWHKMYIZGM-UHFFFAOYSA-N
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Description

Propanoic acid, 2-bromo-2-methyl-, 3-(trichlorosilyl)propyl ester, also known as DK362, is a chemical compound with the molecular formula C7H12BrCl3O2Si . It is a clear liquid that can range in color from colorless to light orange to yellow .


Synthesis Analysis

This compound is a versatile reagent that can be used in a variety of chemical reactions, such as the synthesis of a variety of organic compounds. It is also used for the production of pharmaceuticals and other industrial products .


Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 301.3±17.0 °C and a predicted density of 1.484±0.06 g/cm3 .

Safety and Hazards

If the exposure limits of this compound are exceeded or if irritation or other symptoms are experienced, a full-face respirator should be used .

Future Directions

As a versatile reagent, this compound has potential for use in a variety of future applications in the synthesis of organic compounds, pharmaceuticals, and other industrial products .

Mechanism of Action

Target of Action

As an organic silicon compound , it is known to interact with various biological molecules and surfaces.

Mode of Action

It’s known that organic silicon compounds can form covalent bonds with various organic molecules, altering their properties and behaviors .

Biochemical Pathways

It’s known to be used as a chemical intermediate in organic synthesis and surface treatment , suggesting it may participate in various chemical reactions and modify biochemical pathways.

Pharmacokinetics

Given its chemical structure, it’s likely to have low volatility and solubility , which could impact its bioavailability.

Result of Action

As a chemical intermediate, it’s used to prepare functional polymers, resins, adhesives, etc , suggesting it may have a broad range of effects depending on the specific context of its use.

Action Environment

Environmental factors such as temperature, pH, and presence of other chemicals can influence the compound’s action, efficacy, and stability. For instance, it needs to be stored under inert gas and away from moisture to prevent decomposition . Also, it should be handled in a well-ventilated area and away from fire sources due to its potential volatility and irritability to skin and eyes .

properties

IUPAC Name

3-trichlorosilylpropyl 2-bromo-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrCl3O2Si/c1-7(2,8)6(12)13-4-3-5-14(9,10)11/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVOCWHKMYIZGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCCC[Si](Cl)(Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrCl3O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587762
Record name 3-(Trichlorosilyl)propyl 2-bromo-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanoic acid, 2-bromo-2-methyl-, 3-(trichlorosilyl)propyl ester

CAS RN

688359-84-4
Record name 3-(Trichlorosilyl)propyl 2-bromo-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trichlorosilyl)propyl 2-Bromo-2-methylpropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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